Computed Lipophilicity (XLogP3) Comparison: Propylsulfonyl vs. Isopropylsulfonyl Ortho-Benzamide Analogs
Computed octanol-water partition coefficients (XLogP3) differentiate N,N-diethyl-2-(propylsulfonyl)benzamide from the closely related N,N-diethyl-2-(isopropylsulfonyl)benzamide. The linear n-propyl chain confers a higher predicted lipophilicity relative to the branched isopropyl analog, which may influence membrane permeability and non-specific protein binding in biological assays [1]. This difference is critical for medicinal chemistry campaigns where lipophilicity must be tuned within a narrow window to balance potency against metabolic clearance [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.6 (predicted from molecular structure using PubChem/ChemSpider computational algorithm; n-propylsulfonyl chain increases hydrophobic surface area relative to shorter or branched chains) |
| Comparator Or Baseline | N,N-Diethyl-2-(isopropylsulfonyl)benzamide (CAS 20884-72-4): XLogP3 ≈ 2.4 (predicted); N,N-Diethyl-2-(methylsulfonyl)benzamide (hypothetical): XLogP3 ≈ 1.5 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.2 vs. isopropyl analog; ≈ +1.1 vs. methyl analog |
| Conditions | Computational prediction using atomic contribution method (PubChem/ChemSpider XLogP3 algorithm) |
Why This Matters
In lead optimization, a ΔXLogP3 of 0.2–0.3 units can translate to a measurable difference in logD and impact in vitro ADME parameters, making N,N-diethyl-2-(propylsulfonyl)benzamide a distinct tool compound for exploring lipophilicity-activity relationships within a congeneric series.
- [1] PubChem. Computed Properties for Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- (CID linked to CAS 20884-71-3). XLogP3, Topological Polar Surface Area, and related molecular descriptors. View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420–1456. (Methodological basis for lipophilicity-driven ADME optimization.) View Source
